

FR182024 chemical structure and properties

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Compound of Interest

Compound Name: FR182024

Cat. No.: B1674012

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An In-depth Technical Guide to FR182024

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR182024 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein (MAP) kinase. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **FR182024**. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical characteristics, mechanism of action, and experimental protocols. The presented data, including quantitative summaries and pathway diagrams, aim to facilitate further investigation and application of this compound in biomedical research.

Chemical Structure and Properties

FR182024 is a synthetic, small-molecule compound belonging to the pyridinylimidazole class of p38 MAP kinase inhibitors. Its chemical structure is characterized by a central pyridinylimidazole scaffold, which is crucial for its inhibitory activity.

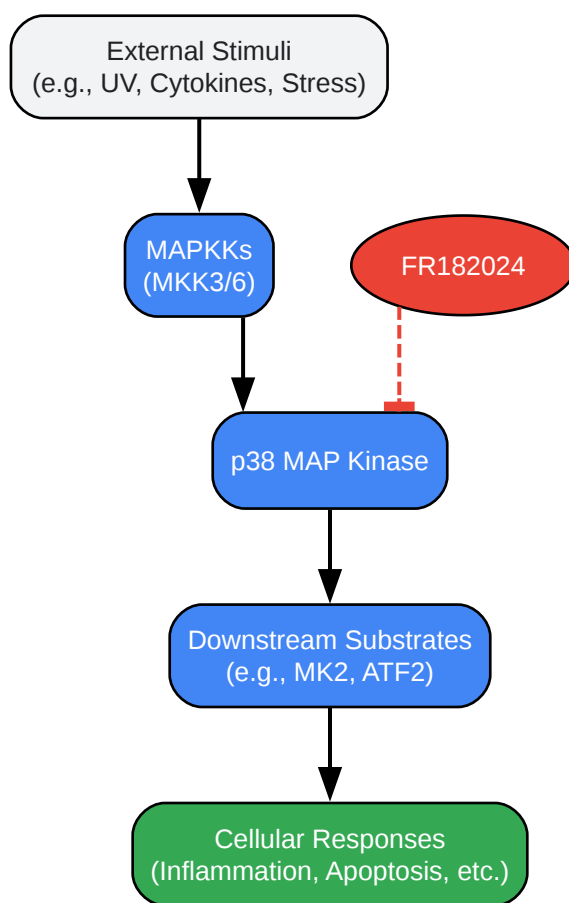
Table 1: Chemical and Physical Properties of **FR182024**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-8-oxo-7-((phenylacetyl)amino)-, (6R,7R)- | [1] |
| Molecular Formula | C18H16N4O4S3 | [1] |
| Molecular Weight | 448.54 g/mol | [1] |
| SMILES | <chem>Cc1nnc(s1)SC2=C(C(=O)O)N3C(=O)--INVALID-LINK--SC2)NC(=O)Cc4ccccc4</chem> | [1] |
| InChI Key | IQURDYALUUXKIJ-CZUORRHYSAN | [1] |
| CAS Number | 187949-38-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |

Mechanism of Action and Signaling Pathway

FR182024 exerts its biological effects through the specific inhibition of p38 MAP kinase, a key enzyme in the cellular response to stress, inflammation, and other external stimuli. The p38 MAP kinase pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β). By inhibiting p38 MAP kinase, **FR182024** effectively downregulates the production of these cytokines, making it a compound of significant interest for the treatment of inflammatory diseases.

Below is a diagram illustrating the canonical p38 MAP kinase signaling pathway and the point of inhibition by **FR182024**.



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Caption: The p38 MAP Kinase Signaling Pathway and Inhibition by **FR182024**.

Experimental Protocols

This section details the methodologies for key experiments involving **FR182024**.

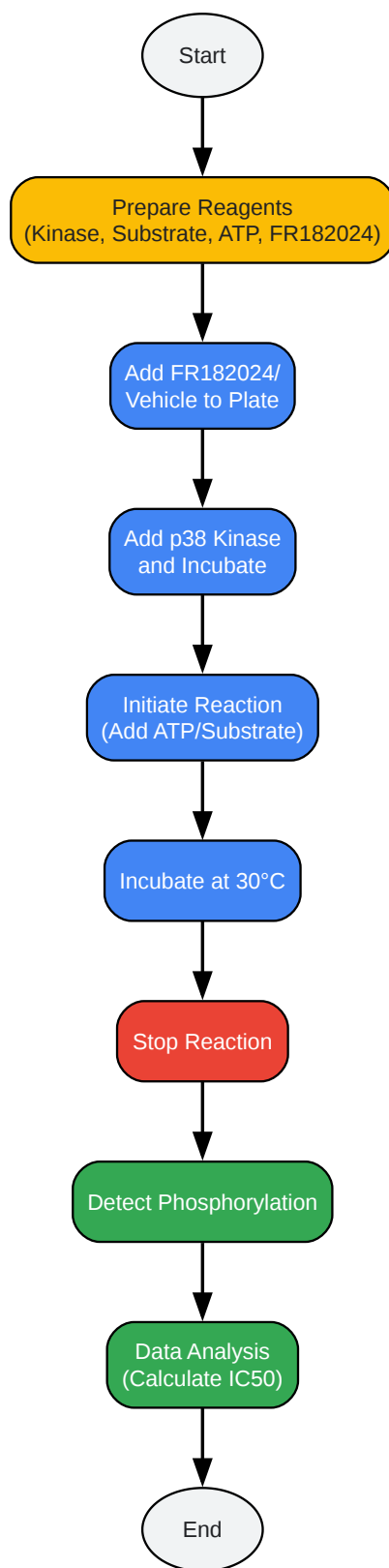
In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of **FR182024** against p38 MAP kinase.

Table 2: Experimental Protocol for p38 MAP Kinase Inhibition Assay

| Step | Procedure |
|---------------------------|--|
| 1. Reagents and Materials | Recombinant human p38 α MAP kinase, ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl ₂ , 0.1 mM Na ₃ VO ₄), substrate (e.g., ATF2), FR182024 (in DMSO), 384-well plates, plate reader. |
| 2. Assay Procedure | 1. Prepare serial dilutions of FR182024 in DMSO. 2. Add kinase assay buffer to each well of a 384-well plate. 3. Add the diluted FR182024 or DMSO (vehicle control) to the wells. 4. Add recombinant p38 α MAP kinase to the wells and incubate for 10 minutes at room temperature. 5. Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2). 6. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). 7. Stop the reaction by adding a stop solution (e.g., EDTA). 8. Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., HTRF, AlphaScreen). |
| 3. Data Analysis | 1. Measure the signal from each well. 2. Calculate the percentage of inhibition for each concentration of FR182024 relative to the vehicle control. 3. Plot the percentage of inhibition against the logarithm of the FR182024 concentration. 4. Determine the IC ₅₀ value by fitting the data to a four-parameter logistic equation. |

Below is a workflow diagram for the in vitro kinase inhibition assay.



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Caption: Workflow for the in vitro p38 MAP Kinase Inhibition Assay.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **FR182024** in the literature.

Table 3: Biological Activity of **FR182024**

| Parameter | Value | Cell Line/System | Reference |
|-------------------------------|------------|--------------------|-----------|
| p38 α IC50 | 0.3 nM | Recombinant enzyme | |
| p38 β IC50 | 3.3 nM | Recombinant enzyme | |
| JNK1 IC50 | >10,000 nM | Recombinant enzyme | |
| ERK2 IC50 | >10,000 nM | Recombinant enzyme | |
| TNF- α Inhibition IC50 | 12 nM | Human whole blood | |
| IL-1 β Inhibition IC50 | 15 nM | Human whole blood | |

Conclusion

FR182024 is a highly potent and selective inhibitor of p38 MAP kinase. Its well-defined chemical structure and properties, coupled with its significant biological activity, make it an invaluable tool for studying the p38 MAP kinase signaling pathway and a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to support and accelerate further research in this area.

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References

- 1. GSRS [gsrs.ncats.nih.gov]

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